molecular formula C18H16N2O4 B5504555 5-(3-furylmethylene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-furylmethylene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5504555
M. Wt: 324.3 g/mol
InChI Key: UQZGSQRVSRVSRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of pyrimidinetrione derivatives involves multicomponent reactions or the condensation of specific synthons, demonstrating the versatility of organic synthesis methods. For instance, a study detailed the synthesis of pyrazolo, isoxazolo, pyrido, and pyrimido annelated carbazoles from furylmethylene tetrahydrocarbazol-1-ones, showcasing the synthetic utility of furylmethylene compounds in creating complex heterocyclic structures (Sridharan & Prasad, 2011).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as single crystal X-ray diffraction, NMR, and IR spectroscopy. For example, single crystal X-ray diffraction studies have been utilized to understand the structural details of related compounds, indicating the importance of structural characterization in understanding molecular geometry and electronic structure (Barakat et al., 2015).

Chemical Reactions and Properties

Pyrimidinetriones participate in various chemical reactions, highlighting their reactivity and potential for further transformation. For instance, the reaction of furylmethylene compounds with reagents like guanidine or thiourea has been explored for synthesizing novel heterocyclic compounds, demonstrating the chemical versatility and reactivity of these pyrimidine derivatives (Aniskova et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are critical for their application in various fields. These properties are influenced by the molecular structure and can be studied using computational methods or empirical measurements, though specific details on the physical properties of this compound were not directly available in the searched literature.

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to undergo specific types of chemical reactions, are essential for understanding the utility of pyrimidinetriones in synthetic chemistry. The synthesis and characterization of pyrimidinetrione derivatives, as discussed, reflect on their chemical properties and the potential for creating diverse chemical entities (Brahmachari & Nayek, 2017).

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

Chemoenzymatic Synthesis of Polyketides

The complex structure of polyketides, which share pyrone moieties similar to the furylmethylene pyrimidinetrione scaffold, has prompted research into their chemoenzymatic synthesis. These efforts aim at producing potent anti-Helicobacter and antiproliferative agents, highlighting the synthetic challenges and strategies in assembling such intricate molecules (Werneburg & Hertweck, 2008).

Synthetic Utility of Furylmethylene Tetrahydrocarbazolones

The synthesis of heteroannulated compounds, including pyrazolo, isoxazolo, pyrido, and pyrimido annelated carbazoles, demonstrates the versatility of furylmethylene derivatives in constructing complex heterocyclic architectures. This research underscores the role of such compounds in developing new synthetic methods and potentially bioactive molecules (Sridharan & Prasad, 2011).

Biological Activities and Applications

Antimicrobial and Anticancer Potentials

Pyrimidine derivatives have been investigated for their antimicrobial and anticancer activities. Studies have shown that certain pyrimidinetrione derivatives exhibit significant antimicrobial activity against various microbial strains and cytotoxic potential against different cancer cell lines. This research highlights the therapeutic potential of pyrimidinetrione derivatives in treating infectious diseases and cancer (Abd El-Sattar et al., 2021).

Catalytic Activities in Organic Transformations

The catalytic properties of pyrimidine-2,4,6-trione copper(II) complexes in the peroxidative oxidation of cyclohexane have been explored. This study not only demonstrates the synthetic utility of pyrimidinetrione derivatives but also their potential application in catalysis, offering insights into the development of new catalysts for organic transformations (Fırıncı, 2019).

Bioconjugation Tools

The development of 5-methylene pyrrolones as thiol-specific and tracelessly removable bioconjugation tools showcases the application of pyrimidinetrione derivatives in biochemical research. These compounds facilitate the temporary protection of thiols and the controlled release of conjugated cargo, indicating their utility in protein immobilization and the pull-down of active complexes (Zhang et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Safety and Hazards

While the compound is mentioned in a chemical database, specific safety and hazard information is not provided .

Future Directions

The future directions or potential applications of this compound are not specified in the available sources .

properties

IUPAC Name

5-(furan-3-ylmethylidene)-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-10-6-11(2)15(12(3)7-10)20-17(22)14(16(21)19-18(20)23)8-13-4-5-24-9-13/h4-9H,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZGSQRVSRVSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=COC=C3)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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